molecular formula C13H12N2O B13994915 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone CAS No. 6312-08-9

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone

Cat. No.: B13994915
CAS No.: 6312-08-9
M. Wt: 212.25 g/mol
InChI Key: RXIQIWCMEYWGSF-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one is a heterocyclic compound that features two pyridine rings attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one can be achieved through several methods. One common approach involves the condensation of pyridine-2-carbaldehyde with pyridine-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-yl-1-pyridin-4-yl-propan-1-one is unique due to the presence of two pyridine rings, which confer distinct electronic and steric properties

Properties

CAS No.

6312-08-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C13H12N2O/c1-10(12-4-2-3-7-15-12)13(16)11-5-8-14-9-6-11/h2-10H,1H3

InChI Key

RXIQIWCMEYWGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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